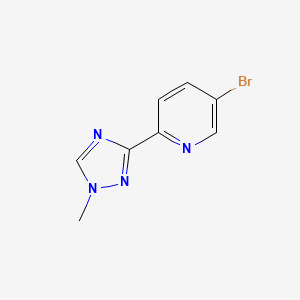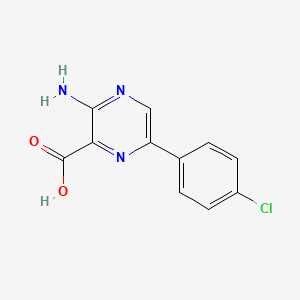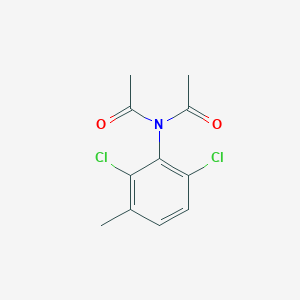
2-Chloro-4,4-dimethylpentanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,4-dimethylpentanal is an organic compound with the molecular formula C7H13ClO. It is a chlorinated aldehyde, characterized by the presence of a chlorine atom attached to the second carbon of a pentanal chain, with two methyl groups attached to the fourth carbon. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4-dimethylpentanal can be achieved through several methods. One common approach involves the chlorination of 4,4-dimethylpentanal using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-Chloro-4,4-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aqueous sodium hydroxide (NaOH) or amines in an organic solvent.
Major Products Formed
Oxidation: 2-Chloro-4,4-dimethylpentanoic acid.
Reduction: 2-Chloro-4,4-dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-4,4-dimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and as a building block in the manufacture of agrochemicals and fragrances.
作用机制
The mechanism of action of 2-Chloro-4,4-dimethylpentanal involves its reactivity as an aldehyde and the presence of the chlorine atom. The aldehyde group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These properties make the compound versatile in various chemical transformations, targeting specific molecular pathways and enabling the synthesis of diverse products.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-methylpentane
- 1-Chloro-4-ethylcyclohexane
- 4-tert-Butyl-3-iodoheptane
Comparison
Compared to similar compounds, 2-Chloro-4,4-dimethylpentanal is unique due to the presence of both an aldehyde group and a chlorine atom on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis. The presence of two methyl groups on the fourth carbon also adds steric hindrance, influencing its reactivity and selectivity in chemical processes.
属性
分子式 |
C7H13ClO |
|---|---|
分子量 |
148.63 g/mol |
IUPAC 名称 |
2-chloro-4,4-dimethylpentanal |
InChI |
InChI=1S/C7H13ClO/c1-7(2,3)4-6(8)5-9/h5-6H,4H2,1-3H3 |
InChI 键 |
CJAXTFVDBXAQKH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13871140.png)
![Tert-butyl 4-chloro-6-(morpholin-4-ylmethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13871145.png)
![2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B13871150.png)
![[2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine](/img/structure/B13871153.png)






![4-[(3-cyanophenyl)sulfonylamino]benzoic Acid](/img/structure/B13871206.png)



